1-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)HEXAN-1-ONE HYDROCHLORIDE
Overview
Description
4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is a stimulant compound categorized as a cathinone. It is known for its structural similarity to pyrovalerone, differing only by the length of its alkyl chain . This compound has been detected in products sold as liquid aroma and is regulated as a Schedule I substance in the United States .
Mechanism of Action
Target of Action
MPHP, also known as 4’-Methyl-α-pyrrolidinohexanophenone Hydrochloride, is a stimulant compound . It is closely related to pyrovalerone , which is known to act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . Therefore, it’s plausible that MPHP may have similar targets, primarily the dopamine and norepinephrine transporters.
Mode of Action
Pyrovalerone and its analogs have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
The biochemical pathways affected by MPHP are likely to involve the dopaminergic and noradrenergic systems, given its probable action as an NDRI . By inhibiting the reuptake of dopamine and norepinephrine, MPHP could increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation.
Pharmacokinetics
Related compounds like methylphenidate have a short-acting stimulant effect with a duration of action of 1 to 4 hours and a pharmacokinetic half-life of 2 to 3 hours . Methylphenidate is well-absorbed from the gastrointestinal tract and easily passes to the brain
Result of Action
The result of MPHP’s action is likely to be increased stimulation, similar to other stimulant compounds . It’s important to note that the use of mphp can lead to serious poisoning with toxic liver damage and rhabdomyolysis .
Biochemical Analysis
Biochemical Properties
It is known that this compound is closely related to pyrovalerone, being simply its chain-lengthened homologue . In the pyrrolidinophenone series, stimulant activity is maintained so long as the positions of the aryl, ketone, and pyrrolidinyl groups are held constant .
Cellular Effects
It is known that this compound is a stimulant
Molecular Mechanism
It is known that this compound is closely related to pyrovalerone
Preparation Methods
The synthesis of 4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride involves several steps. The synthetic route typically includes the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions to form the desired product . Industrial production methods may involve the use of advanced techniques and equipment to ensure high purity and yield. The compound is often formulated as a neat solid or in solution form for research purposes .
Chemical Reactions Analysis
4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is primarily used in scientific research and forensic applications. It serves as an analytical reference material in mass spectrometry and other analytical techniques . The compound’s stimulant properties make it a subject of interest in studies related to the central nervous system and its effects on behavior and physiology .
Comparison with Similar Compounds
4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is closely related to other cathinones such as:
- Alpha-Pyrrolidinopentiophenone (alpha-PVP)
- Alpha-Pyrrolidinopropiophenone (alpha-PPP)
- Alpha-Pyrrolidinobutiophenone (alpha-PBP)
- 4-Chloro-alpha-pyrrolidinohexanophenone (4-Cl-PHP)
- Methylenedioxy-alpha-pyrrolidinohexanophenone (MDPHP)
These compounds share similar stimulant properties but differ in their alkyl chain length and substituents on the aromatic ring . The unique structural features of 4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride contribute to its specific pharmacological profile and potency .
Properties
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAHVRAIPQNIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342003 | |
Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-36-0 | |
Record name | 4'-Methyl-alpha-pyrrolidinohexiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOHEXIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0JZY1Z2XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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